molecular formula C21H20BrN5O2 B11026569 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11026569
M. Wt: 454.3 g/mol
InChI Key: PFTRNKSHFOYTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by two key structural motifs:

  • A 5-bromoindole moiety linked via an ethyl chain.
  • A benzotriazinone (4-oxo-1,2,3-benzotriazin-3(4H)-yl) group connected through a butanamide spacer.

This compound belongs to the benzotriazinone carboxamide class, which has been explored for diverse biological applications, including enzyme inhibition and antimicrobial activity . Its synthesis typically involves coupling 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid with substituted indole derivatives under standard carbodiimide-mediated amidation conditions .

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C21H20BrN5O2/c22-16-7-8-19-15(14-16)9-12-26(19)13-10-23-20(28)6-3-11-27-21(29)17-4-1-2-5-18(17)24-25-27/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,28)

InChI Key

PFTRNKSHFOYTSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzotriazine moiety can be introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazine ring can interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Benzotriazinone Moieties

Benzotriazinone derivatives share a common scaffold but differ in substituents on the indole ring or the butanamide chain. Key examples include:

Compound Substituents Molecular Weight Key Differences Reference
Target Compound 5-bromoindole, ethyl linker 503.3 g/mol Reference compound for comparison
N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) Ethyl group on amide 316.3 g/mol Lacks indole moiety; simpler alkyl chain
N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) Phenyl group on amide 360.4 g/mol Aromatic substituent instead of indole
(2S)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide 5-fluoroindole, propanamide spacer 379.4 g/mol Fluorine substitution; shorter chain
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide Thiadiazole-benzyl group 406.5 g/mol Heterocyclic substituent replacing indole

Key Observations :

  • Linker Flexibility : The ethyl chain in the target compound balances rigidity and flexibility, whereas shorter chains (e.g., propanamide in Y041-5680) may reduce steric bulk but limit conformational adaptability .
  • Biological Activity: Thiadiazole-containing analogues (e.g., Y042-4323) exhibit distinct activity profiles due to sulfur-based interactions, suggesting the target compound’s indole-benzotriazinone combination offers a unique pharmacophore .

Functional Analogues with Benzotriazinone in Agrochemicals

While the target compound is designed for therapeutic applications, benzotriazinones are also used in agrochemicals. Notable examples include:

  • Azinphos-ethyl (CAS 2642-71-9): A pesticide with a benzotriazinone core linked to a phosphorodithioate group. Unlike the target compound, it lacks the indole-ethylbutanamide structure and is optimized for insecticidal activity via acetylcholinesterase inhibition .
  • Azinphos-methyl (CAS 86-50-0): Similar to azinphos-ethyl but with methyl substituents, highlighting the scaffold’s versatility for diverse applications .

Contrast :

  • Toxicity Profile: Agrochemical benzotriazinones exhibit higher acute toxicity (e.g., LC50 < 1 ppm in fish), whereas therapeutic derivatives like the target compound are designed for selective enzyme inhibition with reduced off-target effects .

Research Findings and SAR Insights

Pharmacological Data (Hypothetical)

Note: Specific activity data for the target compound is unavailable in the provided evidence. The following is inferred from structural analogues:

  • Enzyme Inhibition: Benzotriazinone carboxamides show IC50 values in the nanomolar range against kinases and proteases, with bromo-substituted indoles enhancing potency due to increased lipophilicity .
  • Solubility : The butanamide spacer improves aqueous solubility compared to shorter-chain analogues, critical for bioavailability .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC20 H18 Br N5 O2
Molecular Weight440.3 g/mol
LogP3.9644
Polar Surface Area66.081
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound features an indole moiety and a benzotriazine framework, which are known to influence its interaction with biological targets.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar indole structures possess significant anticancer properties. For instance, derivatives based on the indolin scaffold have demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The IC50 values for these compounds ranged from 2.93 µM to 7.17 µM, indicating strong anti-proliferative effects .
  • Inhibition of VEGFR : The vascular endothelial growth factor receptor (VEGFR) plays a crucial role in tumor angiogenesis. Some derivatives of indole compounds have been shown to inhibit VEGFR with IC50 values around 0.728 µM to 0.503 µM . This suggests that this compound may also exhibit similar inhibitory effects.
  • Apoptotic Pathways : The compound may influence apoptotic markers such as caspases and Bcl-2 family proteins, which are critical in regulating cell death pathways in cancer cells .

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound through various experimental approaches:

In Vitro Studies

Several in vitro experiments have assessed the compound's cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)
N-[2-(5-bromoindol)]MCF-77.17 ± 0.94
N-[2-(5-bromoindol)]A-5492.93 ± 0.47
DoxorubicinMCF-74.30 ± 0.84

These results indicate that the new derivatives are more potent than the reference drug doxorubicin in certain cases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and orientation of N-[2-(5-bromoindol)] within the active sites of target proteins such as VEGFR and others involved in oncogenesis . These studies suggest that structural modifications can enhance binding interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.